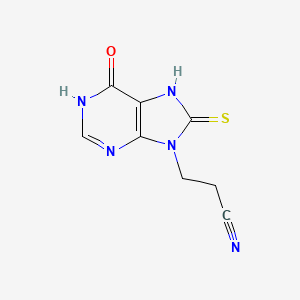
N'-(4-methylphenyl)-2-phenylacetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(4-methylphenyl)-2-phenylacetohydrazide is an organic compound that belongs to the class of hydrazides. Hydrazides are known for their diverse chemical reactivity and potential applications in various fields, including medicinal chemistry and material science. This compound features a phenylacetohydrazide core with a 4-methylphenyl substituent, which imparts unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-methylphenyl)-2-phenylacetohydrazide typically involves the reaction of 4-methylphenylhydrazine with phenylacetyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
On an industrial scale, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(4-methylphenyl)-2-phenylacetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azoles or other heterocyclic compounds.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include azoles, hydrazine derivatives, and various substituted hydrazides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N’-(4-methylphenyl)-2-phenylacetohydrazide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Medicine: Research has explored its use in developing new therapeutic agents, particularly for its potential anti-tubercular activity.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N’-(4-methylphenyl)-2-phenylacetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes, leading to its antibacterial or antifungal effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
N’-(4-methylphenyl)-2-phenylacetohydrazide: shares similarities with other hydrazides, such as N’-phenylacetohydrazide and N’-(4-chlorophenyl)-2-phenylacetohydrazide.
N’-phenylacetohydrazide: Lacks the 4-methyl substituent, which can affect its reactivity and biological activity.
N’-(4-chlorophenyl)-2-phenylacetohydrazide: Contains a chlorine substituent instead of a methyl group, which can influence its chemical properties and applications.
Uniqueness
The presence of the 4-methylphenyl group in N’-(4-methylphenyl)-2-phenylacetohydrazide imparts unique steric and electronic properties, making it distinct from other hydrazides
Propriétés
Formule moléculaire |
C15H16N2O |
|---|---|
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
N'-(4-methylphenyl)-2-phenylacetohydrazide |
InChI |
InChI=1S/C15H16N2O/c1-12-7-9-14(10-8-12)16-17-15(18)11-13-5-3-2-4-6-13/h2-10,16H,11H2,1H3,(H,17,18) |
Clé InChI |
ITVVSSUPQNSDDM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NNC(=O)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3,5-Dibromo-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B14913621.png)

![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B14913643.png)

